molecular formula C10H15NO B1340655 3-Isopropyl-4-methoxyaniline CAS No. 91251-42-2

3-Isopropyl-4-methoxyaniline

Cat. No. B1340655
Key on ui cas rn: 91251-42-2
M. Wt: 165.23 g/mol
InChI Key: IQZLIGNZLCVEKN-UHFFFAOYSA-N
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Patent
US07776872B2

Procedure details

2-Isopropyl-1-methoxy-4-nitro-benzene (4.53 g, 23.6 mmol) was dissolved in 100 mL of methanol in presence of 0.4 g of 10% Pd/C in a Parr bottle, and then subjected to 40 psi of H2 overnight at room temperature. The mixture was purged with nitrogen for 10 minutes and filtered over Celite. The filtrate was concentrated to give 4.22 g 3-isopropyl-4-methoxyaniline.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[O:13][CH3:14])([CH3:3])[CH3:2]>CO.[Pd]>[CH:1]([C:4]1[CH:9]=[C:8]([CH:7]=[CH:6][C:5]=1[O:13][CH3:14])[NH2:10])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.53 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to 40 psi of H2 overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was purged with nitrogen for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=C(N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.22 g
YIELD: CALCULATEDPERCENTYIELD 108.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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